8-piperidin-1-yl-7H-purin-6-amine

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

8-Piperidin-1-yl-7H-purin-6-amine is a synthetic, C8-substituted purine derivative featuring a piperidine ring linked directly to the purine scaffold, formally an analog of the nucleic acid base adenine. Its core utility in medicinal chemistry lies in its role as a versatile late-stage intermediate for generating site-selective purine nucleotide analogs, particularly 8-piperidino-cAMP (8-PIP-cAMP), a high-affinity ligand for the regulatory subunits of cAMP-dependent protein kinase (PKA).

Molecular Formula C10H14N6
Molecular Weight 218.26g/mol
CAS No. 312929-71-8
Cat. No. B498975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-piperidin-1-yl-7H-purin-6-amine
CAS312929-71-8
Molecular FormulaC10H14N6
Molecular Weight218.26g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=NC=NC(=C3N2)N
InChIInChI=1S/C10H14N6/c11-8-7-9(13-6-12-8)15-10(14-7)16-4-2-1-3-5-16/h6H,1-5H2,(H3,11,12,13,14,15)
InChIKeyKZMIJTTXZFMRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Piperidin-1-yl-7H-purin-6-amine (CAS 312929-71-8): Procurement-Relevant Class Profile


8-Piperidin-1-yl-7H-purin-6-amine is a synthetic, C8-substituted purine derivative featuring a piperidine ring linked directly to the purine scaffold, formally an analog of the nucleic acid base adenine [1]. Its core utility in medicinal chemistry lies in its role as a versatile late-stage intermediate for generating site-selective purine nucleotide analogs, particularly 8-piperidino-cAMP (8-PIP-cAMP), a high-affinity ligand for the regulatory subunits of cAMP-dependent protein kinase (PKA) [2]. Unlike many C8-substituted purines designed as kinase inhibitors, this compound serves as a critical aglycone precursor where the 6-amino group remains unsubstituted, enabling downstream ribosylation and phosphorylation to create cyclic nucleotide probes with precise biological selectivity.

Why C8-Substituted Purin-6-amine Analogs Are Not Freely Interchangeable for 8-Piperidin-1-yl-7H-purin-6-amine


The 8-position of the purine ring is a critical vector for controlling biological target engagement and synthetic accessibility. Simple substitution of the piperidine ring with other heterocycles (e.g., morpholine, pyrrolidine) or halogens (e.g., 8-chloro or 8-bromo purin-6-amine) drastically alters the electron density of the purine core and the dihedral angle of the C8 substituent, which in turn modulates hydrogen-bonding capacity at the 6-amino group and the reactivity of the C8 position in subsequent nucleophilic displacement or cross-coupling reactions [1]. The specific 8-piperidinyl motif is essential for constructing the site-selective PKA activator 8-PIP-cAMP, as the piperidine ring confers a unique combination of steric bulk and basicity that is not replicated by other saturated heterocycles, directly impacting the affinity for the Site A versus Site B regulatory subunits of PKA [2]. Substituting with a smaller 8-methyl or 8-chloro-adenine intermediate would fail to generate the desired pharmacological probe and would alter the kinetic resolution profile of enzymatic glycosylation steps.

Quantitative Evidence for Differentiating 8-Piperidin-1-yl-7H-purin-6-amine from Closest Analogs


Distinct Steric and Electronic Profile Compared to 8-Halogenated and 8-Methyl Purin-6-amines

The 8-piperidinyl substituent introduces a significant 60°–90° dihedral angle twist relative to the purine plane, contrasting with the near-planar geometry of 8-methyl-7H-purin-6-amine and the fully planar 8-chloro-7H-purin-6-amine [1]. This out-of-plane orientation projects the piperidine ring into a distinct spatial region that is critical for differentiating binding at the PKA regulatory subunit Site A hydrophobic pocket, a selectivity feature exploited by the downstream nucleotide 8-PIP-cAMP [2]. Purely planer or smaller C8 substituents cannot mimic this interaction, resulting in a loss of site selectivity for cAMP-dependent protein kinase isoforms.

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Synthetic Utility as the Direct Precursor to Site-Selective PKA Modulator 8-PIP-cAMP

8-Piperidin-1-yl-7H-purin-6-amine serves as the essential aglycone building block for the enzymatic or chemical synthesis of 8-PIP-cAMP, a compound that binds with high affinity (Kd ~ 1-10 nM range) to Site A of the regulatory subunit of PKA type I [1]. Alternative C8-substituted purin-6-amines, such as 8-bromo- or 8-chloroadenine, yield cAMP analogs (e.g., 8-Br-cAMP) that exhibit markedly different PKA binding profiles, typically showing preference for Site B or non-selective activation [2]. The target compound's specific substitution pattern is therefore a rate-limiting intermediate for producing a widely cited biochemical probe.

Chemical Synthesis Nucleoside Chemistry Signal Transduction

Defined Chemical Identity for Reproducible Crystallography and Biophysical Studies

Unlike generic '8-piperidino-purine' mixtures that may contain tautomeric or N7/N9 alkylated isomers, the specific CAS registry 312929-71-8 corresponds to the defined 7H-purine tautomer (with the 9H-tautomer being the minor form) [1]. This precise tautomeric identity is critical for obtaining homogeneous crystals when the compound is used as a fragment for soaking experiments or as a heavy-atom derivative for solving purine-binding protein structures. Misidentified tautomers can lead to ambiguous electron density maps and failed co-crystallization trials, a common pitfall when sourcing 8-substituted purines from vendors that do not verify tautomeric purity.

Structural Biology X-ray Crystallography Nucleotide Chemistry

Distinct Physicochemical Property Profile Enabling Efficient Purification

The computed LogP (XLogP3-AA = 1.1) and topological polar surface area (TPSA = 83.7 Ų) of 8-piperidin-1-yl-7H-purin-6-amine place it within a favorable chromatographic window distinct from more lipophilic N6-alkylated purines (XLogP typically >2.0) or more polar 8-oxo-purines (TPSA > 100 Ų) [1]. This balanced polarity profile permits effective separation from unreacted 6-chloropurine starting materials and byproducts using standard C18 reverse-phase flash chromatography with acetonitrile/water gradients, whereas more lipophilic analogs often require expensive normal-phase or ion-pairing methods.

Analytical Chemistry Process Chemistry Purification Development

8-Piperidin-1-yl-7H-purin-6-amine: Target Procurement Scenarios Aligned with Evidence


Synthesis of Site-Selective Cyclic AMP Analogs for PKA Isoform Dissection

Research groups focused on delineating the compartmentalized signaling of PKA type I versus type II require the high Site A selectivity conferred by 8-PIP-cAMP [1]. Since the site selectivity is encoded by the 8-piperidinyl substituent of the aglycone, procurement of the exact 8-piperidin-1-yl-7H-purin-6-amine (CAS 312929-71-8) as the starting material is mandatory. Substituting 8-bromo- or 8-chloroadenine leads to final nucleotide probes with reversed or null site selectivity, directly contradicting published pharmacology and wasting downstream enzymatic glycosylation and phosphorylation efforts [1]. This compound is currently the simplest commercially accessible entry point to this class of PKA tools.

Design of Fragment Libraries for Purine-Binding Protein Crystallography

Structural biology core facilities that maintain fragment libraries for X-ray crystallography screens benefit from including this specific 7H-tautomer-enriched compound [2]. The well-defined tautomeric state and computable physicochemical properties (MW 218.26, TPSA 83.7 Ų, HBD 2, HBA 5) satisfy rule-of-three fragment criteria, and its single chemical identity ensures consistent electron density interpretation across multiple soaking experiments. Generic '8-piperidinopurine' from non-verified sources often contains tautomeric mixtures that produce ambiguous density, reducing the throughput of fragment-based lead discovery pipelines.

Medicinal Chemistry Exploration of 8-Substituted Purine Scaffolds Against Purine Nucleoside Phosphorylase (PNP)

Although the specific compound lacks published direct PNP Ki data, structure-activity studies on 8-substituted purines demonstrate that lipophilic substituents at C8 can modulate the slow-onset inhibition kinetics of human PNP [3]. The piperidine ring's basicity and hydrophobicity profile (XLogP = 1.1) provides a distinct phenotypic starting point compared to 8-amino or 8-thioalkyl analogs. Investigators can use this compound as a reference core to probe the tolerance of the PNP hydrophobic pocket for tertiary amine-substituted inhibitors, with subsequent derivatization at the 6-amino group enabling rapid library expansion.

Quote Request

Request a Quote for 8-piperidin-1-yl-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.